6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline
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Overview
Description
6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorosulfonyloxy group in this compound adds unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline typically involves the introduction of the fluorosulfonyloxy group to a quinazoline scaffold. One common method includes the reaction of 3-methyl-4-oxoquinazoline with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with enzymes and receptors, modulating their activity. This compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
Sulfonimidates: Another class of organosulfur compounds with similar reactivity and applications.
Uniqueness: 6-Fluorosulfonyloxy-3-methyl-4-oxoquinazoline stands out due to the presence of the fluorosulfonyloxy group, which imparts unique chemical properties and enhances its potential for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
6-fluorosulfonyloxy-3-methyl-4-oxoquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O4S/c1-12-5-11-8-3-2-6(16-17(10,14)15)4-7(8)9(12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXGHSXXNQSONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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